1-(2,2-difluoroethyl)-1H-pyrazole-3,4-diamine
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Overview
Description
1-(2,2-Difluoroethyl)-1H-pyrazole-3,4-diamine is a compound of significant interest in various fields of scientific research. This compound features a pyrazole ring substituted with a difluoroethyl group and two amino groups at the 3 and 4 positions. The presence of fluorine atoms imparts unique chemical and physical properties, making it valuable in medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
The synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-3,4-diamine typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents under specific conditions . Industrial production methods may involve the use of advanced difluorocarbene reagents to achieve high yields and purity .
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)-1H-pyrazole-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Cross-Coupling: The compound can undergo Suzuki-Miyaura cross-coupling reactions with boron reagents to form new carbon-carbon bonds.
Scientific Research Applications
1-(2,2-Difluoroethyl)-1H-pyrazole-3,4-diamine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used in the design of pharmaceuticals due to its ability to modulate lipophilicity and metabolic stability.
Agrochemicals: It is employed in the development of pesticides and herbicides, leveraging its unique chemical properties to enhance efficacy.
Materials Science: The compound is used in the synthesis of advanced materials with specific properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s binding affinity to target proteins by forming hydrogen bonds and increasing lipophilicity . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)-1H-pyrazole-3,4-diamine can be compared with other fluorinated pyrazole derivatives:
3-(Difluoromethyl)-1-methyl-1H-pyrazole: This compound is important in agrochemicals and shares similar difluoromethylation properties.
Ethyl bromodifluoroacetate: Used in the synthesis of difluoromethylated compounds, it serves as a reagent for introducing the CF2 group.
Difluoromethylated ketoimines: These compounds are used in organocatalytic cycloaddition reactions and share similar fluorine chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, making it a versatile compound in various research applications.
Properties
IUPAC Name |
1-(2,2-difluoroethyl)pyrazole-3,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2N4/c6-4(7)2-11-1-3(8)5(9)10-11/h1,4H,2,8H2,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAANYDXEGIGUEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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